
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is a labeled compound used in various scientific research applications. It is a derivative of D-fructose-1,6-bisphosphate, a key intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis . The compound is labeled with carbon-13, a stable isotope, which makes it useful in nuclear magnetic resonance (NMR) studies and metabolic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate involves the phosphorylation of D-fructose-13C6 at the 1 and 6 positions. This is typically achieved using phosphoric acid and a suitable phosphorylating agent under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then hydrated to form the sodium salt hydrate, which is essential for its stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carboxylic acids.
Reduction: Reduction reactions can convert it back to D-fructose-13C6.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: D-fructose-13C6.
Substitution: Various substituted fructose derivatives.
Applications De Recherche Scientifique
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound in NMR studies to investigate metabolic pathways.
Biology: Used in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential neuroprotective effects in brain injury.
Industry: Utilized in the production of stable isotope-labeled standards for analytical purposes.
Mécanisme D'action
The compound exerts its effects primarily through its role in glycolysis and gluconeogenesis. It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also modulates the activity of phosphofructokinase-1, the rate-limiting enzyme in glycolysis . By influencing these key enzymes, it regulates the flow of carbon through metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Fructose-1,6-Bisphosphate: The unlabeled version of the compound.
D-Glucose-1,6-Bisphosphate: Another key intermediate in carbohydrate metabolism.
D-Fructose-2,6-Bisphosphate: A potent regulator of glycolysis and gluconeogenesis.
Uniqueness
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is unique due to its carbon-13 labeling, which allows for detailed metabolic studies using NMR. This labeling provides insights into metabolic flux and enzyme activities that are not possible with unlabeled compounds .
Propriétés
Formule moléculaire |
C6H14O12P2 |
|---|---|
Poids moléculaire |
346.07 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
RNBGYGVWRKECFJ-DGODQQLNSA-N |
SMILES isomérique |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@](O1)([13CH2]OP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


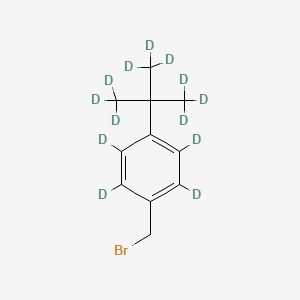


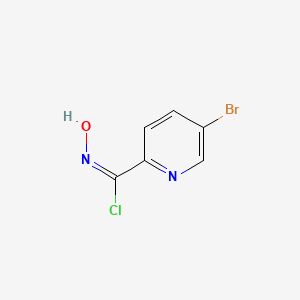


![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
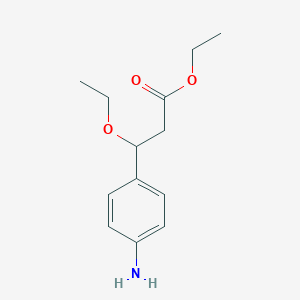
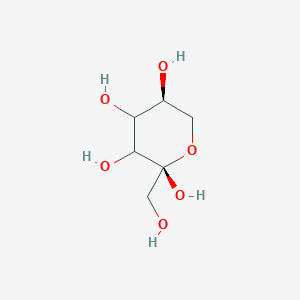

![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
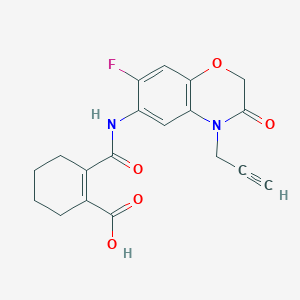
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
